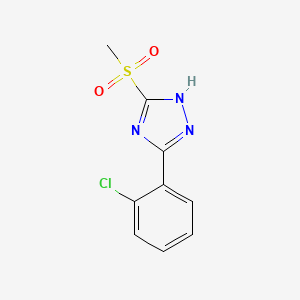
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes a dioxane ring fused with a phenyl group and an oxobutanoate ester, making it a compound of interest in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate typically involves the condensation of glycerol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, with the catalyst mass being 1.5 grams. The reaction is carried out for 4 hours in the presence of ligroin, yielding a mixture of 2-Phenyl-1,3-dioxan-5-ol and 2-Phenyl-1,3-dioxolane-4-methanol . The desired product, this compound, can be isolated and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium bromide (LiBr) in boiling acetonitrile.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: LiBr in acetonitrile or triphenylphosphine-carbon tetrabromide for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives such as bromides or chlorides.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of electron-withdrawing groups and the stability of the dioxane ring . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the compound.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate can be compared with other similar compounds such as:
2-Phenyl-1,3-dioxolane-4-methanol: A related compound with a five-membered ring instead of a six-membered dioxane ring.
1,3-O-Benzylideneglycerol: Another glycerol derivative with similar chemical properties.
5-Hydroxy-2-phenyl-1,3-dioxane:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and stability, making it valuable for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
920324-05-6 |
|---|---|
Molekularformel |
C14H16O5 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
(2-phenyl-1,3-dioxan-5-yl) 4-oxobutanoate |
InChI |
InChI=1S/C14H16O5/c15-8-4-7-13(16)19-12-9-17-14(18-10-12)11-5-2-1-3-6-11/h1-3,5-6,8,12,14H,4,7,9-10H2 |
InChI-Schlüssel |
KORDHBTXECMLRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC(O1)C2=CC=CC=C2)OC(=O)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)
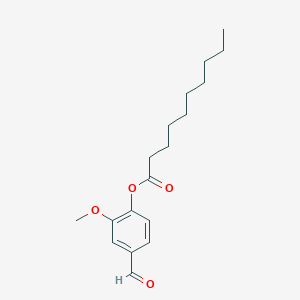
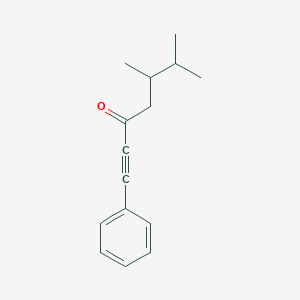
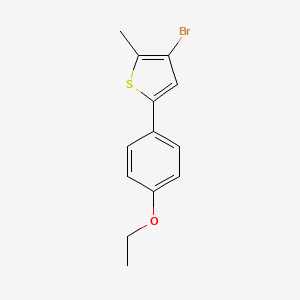

![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
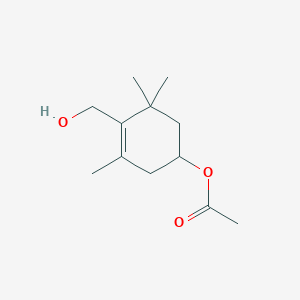
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
![2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14179420.png)
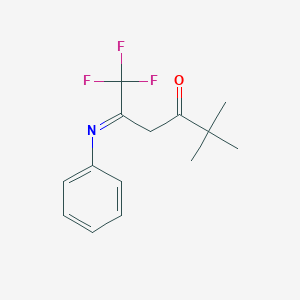
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)
